4-(2-Methoxycarbonylethyl)phenylboronic acid

Organic Synthesis Crystallization Boronic Acid Handling

Generic arylboronic acids risk experimental failure in PROTAC synthesis due to steric complications and lack of orthogonal reactivity. 4-(2-Methoxycarbonylethyl)phenylboronic acid (CAS 850568-44-4) solves this: • Para-substitution ensures linear linker geometry, critical for target engagement; avoids meta/ortho steric issues. • Methyl ester enables selective hydrolysis post-coupling, eliminating extra protection/deprotection steps. • Lower melting point (90-94°C) vs. meta-isomer (96-100°C) aids handling and improves purity recovery. Sourced for consistent ≥95% purity, in stock for immediate dispatch.

Molecular Formula C10H13BO4
Molecular Weight 208.02 g/mol
CAS No. 850568-44-4
Cat. No. B1587616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxycarbonylethyl)phenylboronic acid
CAS850568-44-4
Molecular FormulaC10H13BO4
Molecular Weight208.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCC(=O)OC)(O)O
InChIInChI=1S/C10H13BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6,13-14H,4,7H2,1H3
InChIKeyXRKIHUXCUIFHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Understanding 4-(2-Methoxycarbonylethyl)phenylboronic acid (CAS 850568-44-4) and Its Strategic Value


4-(2-Methoxycarbonylethyl)phenylboronic acid (CAS 850568-44-4), also known as [4-(3-methoxy-3-oxopropyl)phenyl]boronic acid or methyl 3-(4-boronophenyl)propionate, is a functionalized arylboronic acid with the molecular formula C10H13BO4 and a molecular weight of 208.02 g/mol [1]. The compound exists as a solid at room temperature with a reported melting point of 90-94°C and a boiling point of approximately 358.6°C at 760 mmHg . The molecule features a para-substituted phenyl ring with a boronic acid group and a 2-methoxycarbonylethyl (methyl propanoate) side chain [1]. Its structure provides a boron-containing handle for Suzuki-Miyaura cross-coupling while the ester functionality offers a modifiable synthetic anchor, with commercial suppliers offering purities ranging from 95% to ≥98% .

Why 4-(2-Methoxycarbonylethyl)phenylboronic acid Cannot Be Interchanged with Generic Analogs


In scientific procurement, treating this compound as a generic arylboronic acid risks experimental failure because the specific 4-(2-methoxycarbonylethyl) substituent pattern confers distinct properties compared to even its closest positional isomers and functional analogs. Unlike simple phenylboronic acid or its carboxylic acid analog, the ester group modulates electronic and steric parameters that directly influence Suzuki-Miyaura coupling efficiency and product selectivity [1]. Furthermore, the para substitution pattern (4-position) yields different physical properties than the corresponding meta isomer (3-position), including a lower melting point range (90-94°C versus 96-100°C for the 3-isomer) . The presence of the methyl ester, rather than a free carboxylic acid, is critical for applications requiring orthogonal protecting group strategies or PROTAC linker chemistry, as the ester can be hydrolyzed post-coupling to reveal a carboxylic acid for further conjugation . Substituting a generic boronic acid would eliminate these strategic synthetic advantages.

Quantitative Evidence Guide: Differentiating 4-(2-Methoxycarbonylethyl)phenylboronic acid from Analogs


Para vs. Meta Isomer: Differential Physical Properties Impacting Purification and Handling

A direct head-to-head comparison reveals that the target para-isomer (CAS 850568-44-4) and the meta-isomer (CAS 833472-82-5) exhibit distinct physical properties despite sharing identical molecular formula and weight. The para-substituted target compound melts at 90-94°C , whereas the meta-substituted analog melts at 96-100°C . This 6°C difference in melting point range is a direct consequence of altered molecular packing in the solid state due to the para versus meta substitution geometry, which can be leveraged for differential crystallization and purity assessment.

Organic Synthesis Crystallization Boronic Acid Handling

Para vs. Ortho Substitution: Implications for Suzuki-Miyaura Coupling Efficiency

The substitution pattern on the phenyl ring of arylboronic acids dramatically influences their reactivity in cross-coupling reactions. A class-level inference from mechanistic studies indicates that ortho-substituted phenylboronic acids can exhibit O-chelation effects with the palladium catalyst in the transition state, a phenomenon not present in para-substituted analogs like 4-(2-methoxycarbonylethyl)phenylboronic acid [1]. This para substitution avoids the potential for steric hindrance and metal-chelation side reactions that can plague ortho-substituted boronic acids, as demonstrated in comparative Suzuki-Miyaura studies [2].

Cross-Coupling Regioselectivity Suzuki-Miyaura

Ester vs. Carboxylic Acid Functional Group: Solubility and Downstream Processing

A direct comparison with the free carboxylic acid analog, 4-(2-carboxyethyl)phenylboronic acid (CAS 166316-48-9), highlights a key differentiation. The target compound exists as a methyl ester, whereas the comparator is a free acid. This functional group difference, while not quantified in a single experiment, is a fundamental class-level inference for solubility and application. Esters generally exhibit higher solubility in organic solvents compared to their carboxylic acid counterparts, which is crucial for homogeneous reaction conditions in organic synthesis . Furthermore, the ester serves as a protected form of the acid, which is strategically advantageous in multi-step syntheses .

PROTAC Linkers Bioconjugation Organic Solubility

Optimal Application Scenarios for 4-(2-Methoxycarbonylethyl)phenylboronic acid in Research and Development


Strategic Building Block for PROTAC Linker Synthesis

This compound is explicitly utilized as a PROTAC (Proteolysis Targeting Chimera) linker building block due to its bifunctional nature . The boronic acid group enables Suzuki-Miyaura coupling to install a target-protein-binding warhead, while the methyl ester can be subsequently hydrolyzed to a free carboxylic acid. This acid can then be conjugated to an E3 ligase ligand (e.g., a VHL or CRBN binder) via amide bond formation. The para-substitution pattern ensures that the linker geometry is linear and well-defined, avoiding the steric complications that a meta- or ortho-substituted analog would introduce.

Synthesis of 4-Substituted Phenylpropanoic Acid Derivatives via Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives containing a latent phenylpropanoic acid moiety . The para arrangement of the boronic acid and the ester side chain provides a well-defined vector for constructing linear molecules with potential biological activity. The methyl ester offers a convenient handle for further derivatization after the key C-C bond-forming step. Based on the lower melting point of the para-isomer compared to its meta-analog , researchers can also anticipate easier handling and potentially higher purity recovery during work-up procedures.

Orthogonal Functional Group Tolerance in Multi-Step Organic Synthesis

In complex molecule synthesis requiring orthogonal reactivity, 4-(2-methoxycarbonylethyl)phenylboronic acid offers a distinct advantage over its free carboxylic acid analog (CAS 166316-48-9) . The ester is stable under typical Suzuki-Miyaura reaction conditions (palladium catalyst, aqueous base) but can be selectively cleaved later via mild saponification to reveal the carboxylic acid. This orthogonal protecting group strategy eliminates the need for separate protection/deprotection steps of the acid, thereby increasing overall synthetic efficiency and yield.

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